REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]=[C:10]=[O:11].[NH2:12][C:13]1[C:14]2[S:21][CH:20]=[CH:19][C:15]=2[N:16]=[CH:17][N:18]=1>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[NH:9][C:10]([NH:12][C:13]1[C:14]2[S:21][CH:20]=[CH:19][C:15]=2[N:16]=[CH:17][N:18]=1)=[O:11]
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Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)N=C=O
|
Name
|
|
Quantity
|
0.201 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(N=CN1)C=CS2
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
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resultant mixture
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitate was isolated
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Type
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WASH
|
Details
|
washed in turn with diethyl ether and methanol
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)NC(=O)NC=1C2=C(N=CN1)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 229.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |